Peptide tyrosine leucine amide

描述

Historical Context of Discovery and Initial Characterization

The existence of Peptide Tyrosine Leucine (B10760876) Amide (PYLa) was first predicted in 1983 by Hoffmann, Richter, and Kreil. nih.govucsf.edu Its discovery was not the result of direct isolation but rather through the analysis of messenger RNA (mRNA) from the skin of the African clawed frog, Xenopus laevis. nih.govnih.gov By cloning and sequencing cDNA from the frog's skin, researchers identified a precursor protein that contained the sequence for a novel peptide. nih.gov

The predicted final product, after post-translational processing, was a 24-amino acid peptide that started with tyrosine and ended with a leucine amide, leading to its designation as PYLa. nih.govnih.gov The precursor sequence indicated that the final amide group would be formed from a terminal glycine (B1666218) residue, a common mechanism for peptide amidation. nih.govuol.de Initial analysis of its predicted structure suggested it could form an amphipathic helix, a characteristic often associated with peptides that have cytotoxic or antimicrobial functions. nih.gov

Subsequent research led to the isolation of a naturally occurring, related peptide from the skin secretion of Xenopus laevis. semanticscholar.orgresearchgate.net This peptide, named PGLa, was found to be identical to PYLa but lacked the first three N-terminal amino acids. researchgate.net

| Property | Description | Source(s) |

| Name | Peptide Tyrosine Leucine Amide (PYLa) | nih.govnih.gov |

| Discovery Year | 1983 | nih.govucsf.edu |

| Method of Discovery | Predicted from cloned mRNA sequence | nih.govnih.gov |

| Original Source | Skin of Xenopus laevis (African clawed frog) | nih.govxenbase.org |

| Predicted Length | 24 amino acids | nih.govsemanticscholar.org |

| Key Structural Feature | Predicted to form an amphipathic helix | nih.gov |

Biological Origin and Natural Abundance (e.g., Amphibian Skin Peptides)

The primary biological origin of PYLa is the skin of amphibians, particularly the African clawed frog, Xenopus laevis. nih.govuniprot.org Amphibian skin is a rich source of a diverse array of bioactive compounds, including numerous peptides that constitute a sophisticated chemical defense system. dtu.dknih.govmdpi.com These peptides are synthesized and stored in specialized granular glands distributed throughout the skin. uol.deuniprot.org When the amphibian experiences stress or an attack, these glands release their contents in high concentrations as a protective secretion. nih.gov

PYLa is synthesized as part of a larger precursor protein. nih.govuniprot.org This precursor undergoes a series of post-translational modifications, including cleavage at specific sites (pairs of basic residues) to release the final, active peptide. nih.govsemanticscholar.org The process ensures the peptide is stored in an inactive form within the gland and becomes active upon secretion. uol.de PYLa is a member of the PYLa/PGLa family of peptides, which are considered amphibian defense peptides with functions including antimicrobial and hemolytic activity. dtu.dkuniprot.orgkarishmakaushiklab.com

Distribution and Localization in Mammalian Tissues

While PYLa was discovered in amphibians, evidence points to the existence of related peptides in mammals. Studies using antibodies raised against the amphibian peptide have detected PYLa-like immunoreactivity in the tissues of several mammalian species, including rats, sheep, and pigs. unimelb.edu.audeakin.edu.au This suggests that a structurally similar peptide, or one that shares key epitopes with PYLa, is endogenously present in mammals.

The detection of this immunoreactivity across different species points to a potentially conserved role for this peptide family beyond amphibian defense. unimelb.edu.au

Research into the distribution of PYLa-like immunoreactivity in mammals has identified its presence in the gastrointestinal tract. unimelb.edu.audeakin.edu.au Studies have specifically characterized this immunoreactivity in the gut of rats, sheep, and pigs. unimelb.edu.au The presence in the gut suggests a possible role in digestive processes or local regulation. dtu.dkoup.com

While direct measurements of PYLa in the liver and spleen are not extensively detailed, related systems show high activity in these organs. For instance, dipeptidyl peptidase-4 (DPP4), an enzyme that metabolizes many peptides, exhibits high activity in the liver and spleen. nih.gov Furthermore, the L-type amino acid transporter 1 (LAT1), responsible for transporting amino acids like tyrosine and leucine, is widely distributed in tissues including the liver, spleen, and gastrointestinal tract. d-nb.info

| Tissue/Organ | PYLa-like Immunoreactivity | Species Studied | Source(s) |

| Gastrointestinal Tract | Present | Rat, Sheep, Pig | unimelb.edu.au |

| Liver | Not directly specified | - | |

| Spleen | Not directly specified | - |

The ileal mucosa is known to contain distinct populations of endocrine cells that secrete various regulatory peptides. oup.comjpp.krakow.pl These cells, such as the L-cells, are responsible for producing hormones like Peptide Tyrosine Tyrosine (PYY) and Glucagon-Like Peptide-1 (GLP-1) in response to nutrient intake. jpp.krakow.plresearchgate.netmdpi.com These peptides play a role in the "ileal brake," a feedback mechanism that slows down gastric emptying and intestinal transit. oup.com

Studies have demonstrated the presence of PYLa-like immunoreactivity in the gut, including the ileum. unimelb.edu.au The endocrine N-cells, predominantly found in the ileum, produce neurotensin, another peptide involved in gastrointestinal regulation. oup.comjpp.krakow.pl The co-localization of various peptide hormones within the endocrine cells of the ileum highlights this region as a critical site for metabolic and digestive control. oup.commdpi.com

属性

CAS 编号 |

97483-83-5 |

|---|---|

分子式 |

C108H192N32O26S |

分子量 |

2386.9 g/mol |

IUPAC 名称 |

(2S)-6-amino-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]hexanamide |

InChI |

InChI=1S/C108H192N32O26S/c1-21-59(11)85(139-94(153)63(15)121-80(143)51-118-88(147)61(13)122-97(156)74(34-25-29-44-111)132-103(162)79(54-141)136-93(152)65(17)124-99(158)76(41-47-167-20)129-82(145)53-120-96(155)71(36-31-46-117-108(115)116)133-105(164)84(58(9)10)137-95(154)70(113)50-68-37-39-69(142)40-38-68)106(165)125-62(14)89(148)119-52-81(144)128-72(32-23-27-42-109)100(159)140-86(60(12)22-2)107(166)127-66(18)90(149)130-75(35-26-30-45-112)101(160)138-83(57(7)8)104(163)126-67(19)92(151)135-78(49-56(5)6)102(161)131-73(33-24-28-43-110)98(157)123-64(16)91(150)134-77(87(114)146)48-55(3)4/h37-40,55-67,70-79,83-86,141-142H,21-36,41-54,109-113H2,1-20H3,(H2,114,146)(H,118,147)(H,119,148)(H,120,155)(H,121,143)(H,122,156)(H,123,157)(H,124,158)(H,125,165)(H,126,163)(H,127,166)(H,128,144)(H,129,145)(H,130,149)(H,131,161)(H,132,162)(H,133,164)(H,134,150)(H,135,151)(H,136,152)(H,137,154)(H,138,160)(H,139,153)(H,140,159)(H4,115,116,117)/t59-,60-,61-,62-,63-,64-,65-,66-,67-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,83-,84-,85-,86-/m0/s1 |

InChI 键 |

XDIBENCZHISDAW-UYDIGURTSA-N |

SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)N |

手性 SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |

规范 SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)N |

其他CAS编号 |

97483-83-5 |

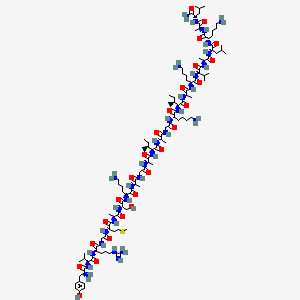

序列 |

YVRGMASKAGAIAGKIAKVALKAL |

同义词 |

peptide tyrosine leucine amide PYL(a) PYLA |

产品来源 |

United States |

Molecular Architecture and Conformational Dynamics of Pyla

Primary Structure Elucidation and Sequence Analysis

The determination of the primary structure of PYLa was a significant step in understanding its biochemical properties. This process involved the identification of its amino acid components, the characterization of the linkages between them, and the determination of their stereochemistry.

Identification of Constituent Amino Acid Residues: Tyrosine and Leucine (B10760876)

The primary structure of PYLa was initially predicted in 1983 through the analysis of cloned mRNA from the skin of Xenopus laevis. nih.gov This molecular biology approach revealed a precursor polypeptide containing a 25-amino acid sequence that, after post-translational modification, would yield the final active peptide. The predicted peptide was named PYLa because it starts with a tyrosine (Tyr) residue at its N-terminus and terminates with a leucine (Leu) residue at its C-terminus, which is amidated. nih.gov

Subsequent work in 1985 involved the solid-phase synthesis of the predicted 24-amino acid peptide. nih.gov This synthetic PYLa was then used as a reference to search for its natural counterpart in the skin secretions of Xenopus laevis. While the full-length PYLa was not isolated directly from the secretions at that time, two smaller peptides, termed PGLa, were found. These were identical to PYLa but lacked the first three N-terminal amino acids. nih.gov The full amino acid sequence of PYLa, as predicted from the cDNA, has been confirmed and is cataloged in protein databases. uniprot.org

The constituent amino acid residues of the full-length PYLa are detailed in the table below.

| Amino Acid | Three-Letter Code | One-Letter Code |

| Tyrosine | Tyr | Y |

| Glycine (B1666218) | Gly | G |

| Leucine | Leu | L |

| Alanine | Ala | A |

| Serine | Ser | S |

| Lysine | Lys | K |

| Isoleucine | Ile | I |

| Valine | Val | V |

Characterization of Amide Linkages and C-Terminal Amidation

The amino acid residues in PYLa are linked by peptide bonds, which are amide linkages formed between the carboxyl group of one amino acid and the amino group of the next. These bonds create the polypeptide backbone of the molecule. uol.de The peptide bond has a partial double bond character due to resonance, which makes it rigid and planar. uol.de This planarity is a crucial factor in determining the secondary structure of the peptide.

A key feature of PYLa is its C-terminal amidation. The prediction from the cloned mRNA indicated that the precursor sequence terminates with a glycine residue, which acts as a signal for amidation. nih.gov This post-translational modification is common in bioactive peptides found in amphibian skin and is known to be crucial for their biological activity. uol.deimrpress.com The process involves the enzymatic conversion of the C-terminal glycine into a C-terminal amide, effectively replacing the C-terminal carboxyl group with an amide group (-CONH2). imrpress.com This modification neutralizes the negative charge of the carboxyl group, which can influence the peptide's interaction with biological membranes and receptors. imrpress.com

Determination of Chirality of Amino Acid Residues

Naturally occurring amino acids in peptides and proteins are typically found in the L-isomeric form, with the exception of glycine, which is achiral. Current time information in CY.researchgate.net While D-amino acids are occasionally found in natural peptides, particularly from amphibians, the standard assumption for newly discovered peptides is the L-configuration unless otherwise demonstrated. researchgate.net The synthesis of PYLa was carried out using L-amino acids, and its interaction with biological systems is consistent with the presence of L-isomers. nih.gov The chirality of the amino acid residues is a critical determinant of the peptide's three-dimensional structure and its biological function. Current time information in CY.

Secondary and Higher-Order Structural Characterization

Conformational Flexibility and Rigidity of Peptide Bonds

The backbone of a peptide chain has a degree of conformational flexibility, primarily due to rotation around the single bonds adjacent to the alpha-carbon of each amino acid residue. uol.de However, the peptide bond itself is relatively rigid due to its partial double bond character, which restricts rotation and maintains a planar structure. uol.de This interplay between flexible and rigid segments of the backbone allows the peptide to fold into specific secondary structures. It has been noted that PYLa has the potential to form an amphipathic helix, a common secondary structure for peptides that interact with cell membranes. nih.gov This structure is characterized by the segregation of hydrophobic and hydrophilic amino acid residues on opposite sides of the helix.

Influence of Tyrosine and Leucine Side Chains on Overall Conformation

The side chains of the amino acid residues play a pivotal role in dictating the final folded structure of a peptide. In PYLa, the N-terminal tyrosine and the C-terminal leucine, along with the other amino acids in the sequence, contribute to its conformational preferences. The large, aromatic side chain of tyrosine can participate in various non-covalent interactions, including hydrophobic and stacking interactions, which can stabilize specific conformations. Leucine, with its hydrophobic isobutyl side chain, also contributes significantly to the hydrophobic interactions that drive the folding of the peptide and its interaction with non-polar environments like the interior of a cell membrane. The distribution of these and other hydrophobic and hydrophilic side chains along the peptide sequence is what enables the formation of the predicted amphipathic helix. nih.gov

Post-Translational Modifications

Post-translational modifications (PTMs) are crucial covalent processing events that occur after protein or peptide biosynthesis. wikipedia.org These modifications can significantly alter the physicochemical properties, structure, and function of peptides. abcam.com For peptides containing tyrosine residues, such as PYLa, several PTMs are of particular interest due to their potential to modulate biological activity. wikipedia.orgabcam.com

Analysis of Tyrosine Sulfation and Phosphorylation

Tyrosine residues within a peptide sequence can be subject to both sulfation and phosphorylation, two key post-translational modifications that can impact protein-protein interactions and signaling pathways. abcam.comnih.gov

Tyrosine Sulfation is a PTM that occurs in the Golgi apparatus and is catalyzed by tyrosylprotein sulfotransferases (TPSTs). acs.org This modification involves the addition of a sulfate (B86663) group to the hydroxyl group of a tyrosine residue. thieme-connect.de The presence of tyrosine O-sulfate is known to be important for various extracellular protein interactions. nih.gov The identification of tyrosine sulfation can be challenging due to the lability of the sulfate group during mass spectrometry analysis. lu.se However, specialized techniques using both positive and negative ion modes in mass spectrometry can help identify sulfated peptides. lu.se The sulfation of tyrosine is considered a relatively specific and irreversible modification. acs.org

Tyrosine Phosphorylation is a reversible PTM catalyzed by protein kinases, which transfer a phosphate (B84403) group from ATP to the hydroxyl group of tyrosine. abcam.com This modification is a fundamental mechanism in cellular signaling. abcam.comjax.org The addition and removal of the phosphate group act as a molecular switch, regulating protein function and interactions. abcam.com Distinguishing between tyrosine sulfation and phosphorylation is critical as they are isobaric, meaning they have the same nominal mass. nih.gov Treatment with alkaline phosphatase, which removes phosphate groups but not sulfate groups, is a common method to differentiate between these two modifications. nih.gov

Table 1: Comparison of Tyrosine Sulfation and Phosphorylation

| Feature | Tyrosine Sulfation | Tyrosine Phosphorylation |

|---|---|---|

| Modifying Group | Sulfate (SO₃⁻) | Phosphate (PO₄³⁻) |

| Enzyme | Tyrosylprotein sulfotransferase (TPST) | Protein Kinase |

| Cellular Location | Golgi apparatus | Cytoplasm, Nucleus |

| Reversibility | Generally considered irreversible | Reversible (by phosphatases) |

| Function | Primarily mediates extracellular protein-protein interactions | Key role in intracellular signaling pathways |

| Analytical Challenge | Labile during mass spectrometry | Stable during mass spectrometry |

| Distinguishing Method | Resistant to alkaline phosphatase | Sensitive to alkaline phosphatase |

Investigation of Other Potential Modifications (e.g., Hydroxylation)

Beyond sulfation and phosphorylation, other post-translational modifications of tyrosine and other residues in PYLa could potentially occur.

Hydroxylation is the addition of a hydroxyl group (-OH) to an amino acid. mdpi.com Tyrosine itself can be hydroxylated to form 3,4-dihydroxy-phenyl-L-alanine (DOPA). nih.gov This conversion can be catalyzed by enzymes like tyrosinase. nih.gov The hydroxylation of amino acids can introduce new functionalities and play a role in various biological processes. mdpi.com For example, the hydroxylation of leucine can occur, catalyzed by hydroxylase enzymes. mdpi.com

Amidation at the C-terminus, as indicated by the name "Peptide tyrosine leucine amide," is another significant post-translational modification. This process involves the conversion of the C-terminal carboxylic acid to a carboxamide. nih.gov C-terminal amidation can neutralize the negative charge of the carboxyl group, which can be crucial for the biological activity and stability of many peptides. genscript.com

N-terminal Acetylation is the addition of an acetyl group to the N-terminal amino group of a peptide. This modification can also neutralize the charge at the N-terminus and increase the peptide's stability against degradation by exopeptidases. genscript.com

Table 2: Other Potential Post-Translational Modifications of Peptides

| Modification | Description | Potential Site on PYLa | Functional Implication |

|---|---|---|---|

| Hydroxylation | Addition of a hydroxyl group. mdpi.com | Tyrosine, Leucine | Alters polarity and potential for hydrogen bonding. mdpi.com |

| Amidation | Conversion of the C-terminal carboxyl to a carboxamide. genscript.com | C-terminus (Leucine) | Neutralizes charge, can increase stability and biological activity. genscript.com |

| Acetylation | Addition of an acetyl group to the N-terminus. genscript.com | N-terminus (Tyrosine) | Neutralizes charge, can increase stability. genscript.com |

| Methylation | Addition of a methyl group. uniprot.org | Tyrosine | Can occur on the nitrogen of the N-terminus or on the side chain of certain amino acids. uniprot.org |

Biosynthesis and Processing Pathways of Pyla

Precursor Polypeptide Synthesis and Proteolytic Maturation

The initial step in the formation of PYLa is the synthesis of a larger precursor polypeptide. nih.gov This process begins with the transcription of the corresponding gene into messenger RNA (mRNA), which is then translated into a protein. ozbiosciences.com Scientific studies, particularly those involving the cloning of mRNA from the skin of the African clawed frog (Xenopus laevis), have been instrumental in identifying the precursor for PYLa. nih.govnih.gov

These studies predicted that the precursor polypeptide contains the 25-amino-acid sequence of the future PYLa molecule. nih.gov This sequence is flanked by pairs of basic amino acid residues. nih.gov These basic residues act as recognition sites for proteolytic enzymes, which are responsible for cleaving the precursor and liberating the immature peptide. nih.gov The final maturation step involves the removal of a C-terminal glycine (B1666218) residue, a common signal for the formation of a terminal amide. nih.gov This proteolytic maturation is a common strategy in the biosynthesis of many bioactive peptides.

Table 1: Predicted Precursor Structure for PYLa

| Component | Description | Reference |

|---|---|---|

| Flanking Residues | Pairs of basic amino acids that signal cleavage points. | nih.gov |

| PYLa Sequence | A 25-amino-acid sequence that becomes the final peptide. | nih.gov |

Enzymatic Mechanisms for Amide Bond Formation

The C-terminal amide group is a crucial feature for the biological activity and stability of many peptides, including PYLa. digitellinc.comresearchgate.net This amide bond is formed through a specific enzymatic reaction. The enzyme responsible for this modification is peptidylglycine α-amidating monooxygenase (PAM). digitellinc.comuzh.ch

The PAM enzyme catalyzes the conversion of the C-terminal glycine residue of the peptide precursor into a C-terminal amide. digitellinc.com This process is vital for the potency of many peptide hormones, with amidated forms being significantly more active than their counterparts with a free carboxylate C-terminus. digitellinc.com While the native PAM enzyme is highly efficient, alternative enzymatic methods using plant ligases are also being explored for peptide amidation. digitellinc.com

Turnover and Degradation Pathways

The biological effects of PYLa are terminated through its degradation. The stability of peptides can be influenced by their amino acid composition and sequence. sigmaaldrich.com Peptides are susceptible to degradation by various proteases present in biological systems.

One of the primary mechanisms of peptide degradation is through the action of exopeptidases, which cleave terminal amino acids. nih.gov Aminopeptidases act on the N-terminus, while carboxypeptidases target the C-terminus. nih.gov The presence of a C-terminal amide group, as in PYLa, can confer some resistance to certain carboxypeptidases, potentially prolonging its half-life. researchgate.net

Furthermore, proteases with specific recognition sites can cleave internal peptide bonds. For instance, chymotrypsin-like proteases preferentially cleave peptide bonds where the amino acid on the N-terminal side is a large hydrophobic residue, such as tyrosine or leucine (B10760876). frontiersin.org Given that PYLa starts with tyrosine and ends with leucine amide, it may be susceptible to cleavage by such enzymes. nih.govfrontiersin.org

Recent research has also identified a specific degradation pathway for proteins and peptides bearing a C-terminal amide. uzh.ch The F-box protein FBXO31 has been identified as a receptor that recognizes C-terminal amides, leading to the ubiquitination and subsequent degradation of these molecules by the proteasome. uzh.ch This mechanism appears to be a general surveillance pathway for chemically damaged or fragmented proteins. uzh.ch

Other potential, non-enzymatic degradation pathways for peptides include hydrolysis and oxidation. sigmaaldrich.comencyclopedia.pub Hydrolysis can occur, for example, at aspartic acid residues, while oxidation can affect residues like methionine. sigmaaldrich.com The specific susceptibility of PYLa to these pathways would depend on its full amino acid sequence.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Peptide tyrosine leucine amide (PYLa) |

| Glycine |

| Tyrosine |

| Leucine |

| Aspartic acid |

Biological Roles and Physiological Functionality of Pyla

Endocrine and Paracrine Regulatory Actions

The Tyr-Leu-NH2 structure is a component of peptides that can influence hormonal signaling and local tissue environments, particularly within the gastrointestinal tract.

Peptides containing the Tyr-Leu-NH2 sequence at their C-terminus are hypothesized to participate in the complex signaling cascades of the gut. For instance, analogs of Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Peptide (PACAP) have been synthesized with a Lys-Lys-Tyr-Leu-NH2 structure. researchgate.net VIP is a well-established gut hormone that influences secretion, motility, and blood flow. Synthetic lipophilic derivatives of VIP, such as Stearyl-Lys-Lys-Tyr-Leu-NH2, have been developed to enhance stability and bioavailability, and these have been shown to interact with VIP-binding sites. researchgate.netresearchgate.net This suggests that the Tyr-Leu-NH2 terminal, as part of a larger peptide structure, can be accommodated by receptors that mediate hormonal responses in the intestine and other tissues.

Furthermore, the family of dual agonists for the Glucagon-like peptide-1 (GLP-1) and Gastric Inhibitory Peptide (GIP) receptors, which are crucial for glucose homeostasis, includes synthetic peptides that terminate in a similar amide structure. eventscloud.com While not a direct match, the chemical principles are related, indicating the importance of C-terminal amidation in the design of potent hormonal analogs.

Within the gut microenvironment, peptides can act as paracrine mediators, influencing the function of adjacent cells. While direct evidence for a standalone Tyr-Leu-NH2 peptide acting in this capacity is limited, the release of fragments from larger precursor peptides is a known physiological process. It is plausible that peptides containing the Tyr-Leu-NH2 motif could be generated locally within the gut wall, where they might modulate immune responses, epithelial barrier function, or the activity of the enteric nervous system. The development of synthetic peptides with antibacterial properties, such as Lys-Tyr-Leu-NH2 (BP100), highlights the potential for such structures to interact with and modulate the gut microbiota. eventscloud.com

Contribution to Intercellular Communication Networks

The Tyr-Leu-NH2 moiety is implicated in broader intercellular communication networks, extending beyond the gut. Notably, synthetic peptides incorporating this structure have been investigated for their neuroprotective effects. For example, a four-amino-acid lipophilic peptide, Stearyl-Lys-Lys-Tyr-Leu-NH2, derived from the C-terminus of VIP and PACAP, has demonstrated the ability to capture the neurotrophic effects of the parent peptides. researchgate.net This peptide has been shown to protect against β-amyloid toxicity in vitro and enhance cognitive functions in preclinical models of Alzheimer's disease. researchgate.netresearchgate.net These findings suggest that the Tyr-Leu-NH2 sequence, when appropriately modified, can interact with cellular receptors in the central nervous system and trigger protective signaling pathways.

The ability of these synthetic peptides to cross the blood-brain barrier, as evidenced by biodistribution studies following intranasal administration, underscores their potential to participate in communication between the periphery and the central nervous system. researchgate.netresearchgate.net

Comparative Analysis of Functional Analogs Across Species

The Tyr-Leu-NH2 structure and its functional analogs appear across different species, primarily within the context of larger peptide families. The fundamental nature of peptide signaling ensures that many peptide families, such as the tachykinins and VIP, are conserved across a wide range of animal phyla, from invertebrates to mammals. While the exact sequences may vary, the presence of a C-terminal tyrosine amide is a recurring theme.

In the context of drug development and pharmacological research, synthetic analogs are frequently created to enhance specific properties. The table below provides a comparative overview of some synthetic peptides containing the Tyr-Leu-NH2 motif and their observed activities.

| Peptide Analog | Parent Peptide Family | Observed Biological Activity | Species Context |

| Stearyl-Lys-Lys-Tyr-Leu-NH2 | VIP/PACAP | Neuroprotective, enhances cognitive function, protects against β-amyloid toxicity. researchgate.netresearchgate.net | Research models (in vitro, in vivo animal models) |

| Lys-Tyr-Leu-NH2 (BP100) | Synthetic | High antibacterial activity, low hemolytic activity. eventscloud.com | In vitro studies |

| Val-Asp-Tyr-Leu-NH2 (VD4) | Synthetic | Component of a larger synthetic peptide. itn.pt | Research context |

This comparative analysis reveals that while the core Tyr-Leu-NH2 structure is a recurring motif, its biological function is highly dependent on the preceding amino acid sequence and any additional chemical modifications.

Research on Peptide Tyrosine Leucine (B10760876) Amide (PYLa) Reveals Limited Data on Receptor Interactions and Signal Transduction

Scientific investigation into the chemical compound Peptide Tyrosine Leucine Amide (PYLa) has yielded limited information regarding its specific receptor interactions and downstream signaling pathways. While the peptide was identified decades ago, a comprehensive understanding of its molecular mechanisms of action remains elusive in the publicly available scientific literature.

Initial discovery of PYLa, a 24-amino acid peptide, occurred in 1983 through the analysis of cloned mRNA from the skin of the African clawed frog, Xenopus laevis. nih.govnih.gov The researchers who identified the peptide designated it "PYLa" based on its terminal amino acids: starting with tyrosine (P) and ending with a C-terminal leucine amide (La). nih.gov The primary structure of this peptide suggested it could form an amphipathic helix, a common feature in peptides with cytotoxic, bacteriostatic, or lytic properties. nih.gov

While the field of peptide hormone research is vast, with many peptides acting through well-defined receptor systems to control a myriad of physiological processes, PYLa appears to be an example of a naturally occurring peptide for which the specific signaling mechanisms have not yet been characterized. acs.orgelifesciences.org Further research would be necessary to identify the cognate receptor(s) for this compound and to unravel the intricate signaling networks it may modulate.

Receptor Interactions and Signal Transduction Mechanisms of Pyla

Downstream Intracellular Signaling Cascades

Crosstalk with JAK-STAT Pathway

The direct interaction and signal transduction crosstalk between Peptide tyrosine leucine (B10760876) amide (PYLa) and the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway have not been specifically documented in current scientific literature. PYLa is primarily recognized as an antimicrobial peptide (AMP) from the skin of Xenopus laevis, and its principal mechanism of action is thought to involve the disruption of microbial cell membranes. nih.govnih.gov This function does not typically involve direct engagement with intracellular signaling cascades like the JAK-STAT pathway in host cells.

However, it is increasingly understood that the role of many AMPs extends beyond direct microbial killing to include immunomodulatory functions within the host. nih.govfrontiersin.org These peptides can influence host cell behavior, including the production of cytokines and chemokines, which are key regulators of the JAK-STAT pathway. frontiersin.orgnih.gov For instance, other antimicrobial peptides, such as human β-defensins, have been shown to promote wound healing and angiogenesis by activating signaling pathways that include JAK2 and STAT3 in host cells. frontiersin.org This activation is often a result of the AMP interacting with a host cell receptor, such as a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), which can then lead to downstream activation of JAKs and STATs. nih.govfrontiersin.org

The JAK-STAT pathway is a critical signaling route for a wide array of cytokines and growth factors, playing a pivotal role in immune regulation, cell proliferation, and inflammation. frontiersin.orgmdpi.comxmu.edu.cn It is conceivable that PYLa, or its co-secreted and structurally related peptide PGLa, could indirectly influence JAK-STAT signaling in host immune cells. mdpi.com This could occur, for example, by PYLa inducing a cellular stress response or by interacting with a yet-unidentified host cell surface receptor that subsequently engages the JAK-STAT cascade. mdpi.comresearchgate.net The JAK-STAT pathway is known to be positively regulated during immune responses to upregulate the expression of other AMPs. mdpi.comxmu.edu.cn Therefore, while direct evidence is absent, the possibility of an indirect crosstalk between PYLa and the JAK-STAT pathway as part of a broader immunomodulatory response remains an area for future investigation.

Ligand-Receptor Binding Kinetics and Specificity Profiling

The primary target and "receptor" for Peptide tyrosine leucine amide (PYLa) and related peptides of the magainin family is the cell membrane of microorganisms. mdpi.comgenscript.com The specificity of these peptides is directed towards the distinct lipid composition of bacterial membranes, which are typically rich in anionic phospholipids (B1166683) like phosphatidylglycerol, as opposed to the zwitterionic composition of mammalian cell membranes. nih.govacs.org This specificity allows the peptide to selectively target and disrupt microbial membranes while exhibiting lower toxicity to host cells. mdpi.com

The interaction of these peptides with the lipid bilayer is a complex process involving initial electrostatic attraction followed by hydrophobic interactions, leading to membrane permeabilization. nih.govacs.org Detailed kinetic and affinity studies have been more extensively performed on the functionally related peptide, PGLa, which is often studied in conjunction with PYLa. These studies provide valuable insight into the binding characteristics of this peptide family.

The binding of PGLa to lipid membranes is characterized by a high affinity, particularly for anionic membranes. nih.govnih.gov The process involves the peptide adopting an amphipathic α-helical structure upon membrane association. genscript.comnih.gov The binding kinetics are rapid, a necessary feature for antimicrobial peptides that must act quickly to inhibit pathogen growth. asm.org

The affinity of these peptides for membranes can be quantified by a partition coefficient (K), which describes the equilibrium distribution of the peptide between the aqueous phase and the lipid bilayer. Studies on PGLa have determined these coefficients under different conditions, highlighting the strong preference of the peptide for the membrane environment.

Table 1: Apparent Partition Coefficients of PGLa with POPE/POPG (3:1) Vesicles

| Condition | Apparent Partition Coefficient (K) in M⁻¹ |

|---|---|

| PGLa at 35°C | 530 ± 137 |

| PGLa at 35°C (in the presence of Magainin 2) | 6,200 ± 3,100 |

| PGLa at 20°C | > 200,000 |

| PGLa at 20°C (in the presence of Magainin 2) | > 200,000 |

Data sourced from studies on PGLa binding to model lipid vesicles, indicating a very high affinity that is influenced by temperature and the presence of other synergistic peptides like Magainin 2. nih.gov

The binding process is not just a simple surface association. Molecular dynamics simulations and experimental data for PGLa show that upon binding, the peptide inserts into the membrane. nih.govacs.org It can exist in distinct states, with its C-terminus either bound to the surface or inserted more deeply into the bilayer, while the N-terminus remains anchored. nih.gov This dynamic interaction leads to membrane thinning and a redistribution of lipids, ultimately contributing to pore formation and membrane disruption. nih.govacs.org The specificity is therefore determined by the peptide's structural properties—its cationic charge and amphipathic nature—and the physicochemical properties of the target membrane. mdpi.com

Structure Activity Relationship Sar Studies of Pyla

Impact of Amino Acid Substitutions on Biological Efficacy

The specific side chains of tyrosine and leucine (B10760876) in a peptide are critical for its interaction with biological targets. The aromatic ring of the tyrosine residue can participate in various non-covalent interactions, including hydrogen bonding via its hydroxyl group and π-π stacking with other aromatic residues in the receptor's binding pocket. nih.gov Research on neurotransmitter receptors suggests that invariant tyrosine residues can provide a crucial negative subsite necessary for binding cationic ligands. nih.gov The phenolic hydroxyl group of tyrosine can also deprotonate at higher pH, allowing it to act as a hydrogen bond donor or acceptor, providing versatility in receptor interactions. wikipedia.org

Leucine, with its isobutyl side chain, is a hydrophobic amino acid. Its presence is often crucial for establishing hydrophobic interactions within the core of a receptor's binding site, which is a major driving force for the formation of the ligand-receptor complex. nih.gov Studies on leucine-binding proteins have shown that receptor-site residues, including tyrosine, can physically move to accommodate the leucine side chain, highlighting a dynamic and specific interaction. researchgate.net The combination of tyrosine's aromatic and potentially polar characteristics with leucine's hydrophobicity can create a powerful binding motif, anchoring the peptide to its target with high affinity and specificity. In some contexts, tyrosine has been shown to enhance the biological effects induced by leucine, such as stimulating protein synthesis. nih.govmdpi.com

Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. The incorporation of non-natural D-amino acids is a widely used strategy to enhance peptide stability. Proteolytic enzymes are stereospecific and generally cannot cleave peptide bonds involving D-amino acids, thereby significantly increasing the peptide's half-life in serum. nih.govmdpi.com

Table 1: Effect of D-Amino Acid Substitution on Peptide Properties This table summarizes general findings from studies on various peptides.

| Modification | Effect on Stability | Effect on Secondary Structure | Impact on Biological Activity | Reference(s) |

| D-Amino Acid at Termini | Greatly Improved | Little to No Effect | Activity Maintained or Improved | nih.gov |

| D-Amino Acid in Middle | Greatly Improved | Can Disrupt α-helix or β-sheet | Can lead to loss of activity or improved selectivity (reduced toxicity) | nih.govresearchgate.netubc.ca |

| Full L- to D-Peptide (Enantiomer) | Greatly Improved | Forms mirror-image structure (e.g., left-handed α-helix) | Activity often maintained (if target is not chiral) | nih.gov |

Significance of Amide Bond Modifications

The peptide backbone itself can be a target for chemical modification to improve stability and modulate conformation. The amide bonds that link amino acids are susceptible to cleavage by peptidases.

To enhance resistance to enzymatic degradation, the scissile amide bond (-CO-NH-) can be replaced with a non-hydrolyzable isostere. A common replacement is the ketomethylene group (-CO-CH₂-), which is structurally similar to the amide bond but is stable against peptidase action. nih.gov This modification removes the hydrogen bond donor capability of the amide nitrogen but preserves the carbonyl group, which can still act as a hydrogen bond acceptor. Studies on protease inhibitors have demonstrated that incorporating ketomethylene linkages can produce compounds that retain high binding affinity for their targets while exhibiting significantly improved stability. nih.gov

N-methylation involves the addition of a methyl group to the nitrogen atom of the peptide backbone. This modification has several profound effects. Firstly, it enhances proteolytic stability by sterically hindering the approach of proteases. monash.edu Secondly, it removes the amide proton, preventing it from acting as a hydrogen bond donor, which can disrupt secondary structures like α-helices and β-sheets. nih.gov

This conformational constraint can be advantageous. By locking the peptide into a more specific three-dimensional shape, N-methylation can increase its binding affinity and selectivity for a particular receptor subtype. monash.edu However, this can also lead to a loss of activity if the native backbone conformation is essential for binding. Research on various peptides has shown that strategic N-methylation can lead to analogs with enhanced potency and more favorable pharmacokinetic profiles. monash.edunih.gov

Table 2: Impact of Backbone Modifications on Peptide Characteristics This table outlines the general effects observed when modifying peptide backbones.

| Modification Type | Structural Change | Primary Advantage(s) | Potential Disadvantage(s) | Reference(s) |

| Ketomethylene Isostere | Replaces -CO-NH- with -CO-CH₂- | Enhanced stability against peptidases | Loss of N-H hydrogen bond donor capability | nih.gov |

| N-Methylation | Replaces amide -H with -CH₃ | Enhanced stability, conformational restriction | Can disrupt required secondary structures, potential loss of activity | monash.edunih.gov |

Advanced Analytical Methodologies for Pyla Research

High-Resolution Isolation and Purification Techniques

The initial step in PYLa research often involves its separation from other cellular components. High-resolution isolation and purification techniques are employed to obtain a highly pure sample of the peptide for subsequent analysis.

Chromatography is a cornerstone of peptide purification, separating molecules based on their differential distribution between a stationary phase and a mobile phase. openstax.orglibretexts.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for peptide purification, offering high resolution and speed. openstax.orglibretexts.org Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating peptides based on their hydrophobicity. psu.edu In this method, a non-polar stationary phase (like C8 or C18 alkyl chains bonded to silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often containing a counter-ion like trifluoroacetic acid. psu.edunih.gov Peptides are eluted by a gradient of increasing organic solvent concentration; more hydrophobic peptides are retained longer on the column. This method has been successfully applied to the purification of various peptides. psu.edu For instance, the purification of neuropeptide Y (NPY), a peptide with structural similarities to PYLa, from tissue extracts has been achieved using RP-HPLC, demonstrating the technique's utility in neuropeptide research. nih.gov

Gel Permeation Chromatography (GPC): Also known as size-exclusion chromatography (SEC), GPC separates molecules based on their size in solution. lcms.cztaylorfrancis.com The stationary phase consists of porous beads. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can enter the pores have a longer path and elute later. psu.edulcms.cz GPC is highly effective for separating polymeric forms of peptides and for desalting peptide solutions. psu.edu It has been used for the fractionation of peptide mixtures and the estimation of their molecular weights. nih.gov Research on the chromatographic characterization of PYLa immunoreactivity in mammalian tissues has utilized gel chromatography to separate different molecular forms of the peptide. deakin.edu.au

| Chromatographic Method | Principle of Separation | Stationary Phase Examples | Mobile Phase Examples | Application in Peptide Research |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase based on polarity. openstax.orglibretexts.org | C8, C18 alkyl chains on silica (B1680970) (for RP-HPLC). psu.edu | Acetonitrile/water gradients with trifluoroacetic acid. nih.gov | High-resolution purification of peptides from complex mixtures. psu.edu |

| Gel Permeation Chromatography (GPC) | Separation based on molecular size and hydrodynamic volume. lcms.cztaylorfrancis.com | Porous polymer beads (e.g., TSK-G3000-PW). nih.gov | Aqueous buffers, volatile solvents like acetonitrile/trifluoroacetic acid. nih.gov | Separation of peptide aggregates, desalting, and molecular weight estimation. psu.edunih.gov |

Quantitative Detection and Characterization Methods

Once purified, various methods are employed to detect, quantify, and characterize PYLa.

Immunoassays utilize the high specificity of antibody-antigen interactions for the detection and quantification of substances.

Radioimmunoassay (RIA): RIA is a highly sensitive technique used for quantifying peptides in biological fluids and tissue extracts. tandfonline.comtandfonline.com The assay is based on the principle of competitive binding, where a radiolabeled peptide (tracer) competes with the unlabeled peptide in the sample for a limited number of antibody binding sites. tandfonline.com The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of the unlabeled peptide in the sample. The development of a specific RIA for PYLa has been crucial for studying its distribution and concentration in various tissues. deakin.edu.au For neuropeptides in general, RIA is a common tool, though careful characterization of the antisera is necessary to ensure specificity and avoid cross-reactivity with related peptides. nih.govtandfonline.com

Immunohistochemistry (IHC): IHC is a powerful technique for localizing peptides within tissues. It involves the use of antibodies that specifically bind to the target peptide, and these antibodies are subsequently visualized using a chromogenic or fluorescent label. jcdr.netresearchgate.net This method provides valuable information about the cellular and subcellular distribution of the peptide. IHC has been employed to map the distribution of PYLa-immunoreactive nerve fibers and cell bodies in various mammalian tissues, providing insights into its potential sites of action. deakin.edu.au

Spectroscopic methods analyze the interaction of electromagnetic radiation with the peptide to provide information about its concentration and structure.

UV Spectroscopy: The aromatic side chains of amino acids like tyrosine and tryptophan absorb ultraviolet light at specific wavelengths, a property that can be used for peptide quantification. nih.govd-nb.info Since PYLa contains a tyrosine residue, its concentration can be estimated by measuring its absorbance at around 280 nm. d-nb.infoacs.org The ionization state of the tyrosine residue, which is influenced by the local environment, can also be probed using UV spectroscopy, providing insights into the peptide's conformation. nih.govacs.org

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for studying the secondary structure of peptides. springernature.comresearchgate.net The vibrations of the peptide backbone, particularly the amide I (mainly C=O stretching) and amide II (N-H bending and C-N stretching) bands, are sensitive to the peptide's conformation (e.g., α-helix, β-sheet). researchgate.netresearchgate.netaip.org The amide I band, located between 1600 and 1700 cm⁻¹, is especially useful for secondary structure determination. researchgate.net Near-infrared (NIR) spectroscopy has also been developed to monitor the number of amide bonds in peptides. nih.govacs.org

| Spectroscopic Technique | Principle | Information Obtained | Relevance to PYLa |

| UV Spectroscopy | Absorption of UV light by aromatic amino acid residues. nih.gov | Peptide concentration, ionization state of tyrosine. d-nb.infoacs.org | The tyrosine residue in PYLa allows for quantification and conformational studies. |

| Infrared Spectroscopy | Absorption of infrared radiation leading to molecular vibrations. springernature.com | Secondary structure (α-helix, β-sheet), hydrogen bonding. researchgate.netresearchgate.net | Elucidation of the three-dimensional conformation of PYLa in different environments. |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weight and sequence information of peptides. rsc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique couples the separation power of HPLC with the analytical capabilities of tandem mass spectrometry. plos.org Peptides separated by LC are introduced into the mass spectrometer, ionized, and then fragmented. The resulting fragment ions produce a characteristic spectrum that can be used to determine the amino acid sequence of the peptide. rsc.orgnih.gov This approach is invaluable for the definitive identification and structural characterization of peptides like PYLa from complex biological samples.

Multiple Reaction Monitoring-Mass Spectrometry (MRM-MS): MRM-MS is a highly sensitive and selective method for targeted peptide quantification. nih.govwashington.eduproteomics.com.au It is performed on a triple quadrupole mass spectrometer. In this method, a specific precursor ion (corresponding to the peptide of interest) is selected in the first quadrupole, fragmented in the collision cell, and then a specific fragment ion is monitored in the third quadrupole. ahajournals.org This two-stage mass filtering provides excellent specificity and allows for the accurate quantification of peptides, even at very low concentrations in complex matrices like plasma. proteomics.com.ausciex.com

Amino acid analysis (AAA) is a fundamental technique used to determine the amino acid composition of a peptide. openstax.orgacs.org The first step involves the hydrolysis of the peptide into its constituent amino acids, typically by heating with 6 M HCl. openstax.orgnih.gov The resulting amino acid mixture is then separated, identified, and quantified, often using ion-exchange chromatography or reversed-phase HPLC followed by derivatization with a reagent like ninhydrin (B49086) or o-phthalaldehyde (B127526) (OPA) for detection. openstax.orglibretexts.orgtamu.edu AAA is essential for confirming the identity of a synthesized or purified peptide and for accurate protein and peptide quantification. tamu.edu For PYLa, AAA would confirm the presence and ratio of tyrosine and leucine (B10760876), along with other constituent amino acids. The addition of phenol (B47542) during acid hydrolysis is a common practice to prevent the degradation of tyrosine. usp.orgresearchgate.net

Biophysical and Structural Characterization Techniques

The elucidation of the three-dimensional structure of peptides is fundamental to understanding their biological function and for the rational design of new therapeutic agents. Biophysical techniques provide critical insights into the conformational preferences, stability, and dynamics of peptides in both solution and solid states. For a compound like Peptide tyrosine leucine amide (PYLa), a combination of advanced analytical methods is employed to achieve a comprehensive structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the high-resolution, three-dimensional structure of peptides in a solution environment that can mimic physiological conditions. chemrxiv.orglu.se It provides detailed information about the covalent bond connectivity, stereochemistry, and the spatial proximity of atoms within the molecule.

The process of structure determination by NMR begins with the sequence-specific assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances. This is achieved using a suite of two-dimensional (2D) NMR experiments, including Total Correlation Spectroscopy (TOCSY) to identify amino acid spin systems and Nuclear Overhauser Effect Spectroscopy (NOESY) to connect adjacent residues. chemrxiv.orgnih.gov

Key insights derived from NMR studies for peptides containing tyrosine and leucine include:

Conformational Preferences : The dispersion of amide proton chemical shifts is an initial indicator of structural ordering; a wider range suggests a well-folded conformation, while a narrow range is characteristic of a disordered or random-coil state. chemrxiv.org For peptides containing tyrosine and leucine, specific interactions between their side chains can promote stable secondary structures, such as helices. acs.org

Inter-residue Interactions : The Nuclear Overhauser Effect (NOE) is a through-space interaction that provides distance constraints between protons that are close in space (typically < 5 Å), regardless of their position in the primary sequence. In studies of alanine-based peptides, NOE cross-peaks between the side chains of tyrosine and leucine residues spaced at (i, i+3) and (i, i+4) positions have been shown to be crucial for stabilizing α-helical structures. acs.org These interactions persist in helix-stabilizing solvents like trifluoroethanol (TFE) but are disrupted in denaturing agents like urea. acs.org

Solvent Accessibility and Dynamics : Amide hydrogen/deuterium (H/D) exchange experiments can reveal which amide protons are protected from the solvent, often because they are involved in stable hydrogen bonds within a secondary structure. chemrxiv.org The rate of exchange provides information on the stability and dynamics of the peptide's fold.

The data obtained from these NMR experiments are used to generate a set of structural restraints (e.g., interproton distances, dihedral angles) that guide computational structure calculations, resulting in an ensemble of conformers representing the peptide's structure in solution. nih.gov

| NMR Parameter | Information Derived | Relevance to PYLa Structure |

|---|---|---|

| Chemical Shift Dispersion (Amide HN) | Indicates the presence of stable secondary structure. chemrxiv.org | A wide dispersion would suggest PYLa adopts a defined conformation in solution. |

| 3JHNα Coupling Constants | Provides information on the backbone dihedral angle φ. chemrxiv.org | Helps define the backbone fold of the peptide. |

| NOE Cross-Peaks (e.g., Tyr side chain ↔ Leu side chain) | Indicates spatial proximity (< 5 Å) between atoms. acs.org | Can confirm specific intramolecular folds and side-chain packing between the tyrosine and leucine residues. |

| Amide H/D Exchange Rates | Identifies amide protons protected from solvent, often due to hydrogen bonding. chemrxiv.org | Can reveal stable hydrogen bonds that stabilize the peptide's structure. |

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the gold standard for determining the precise atomic coordinates of a molecule in its solid, crystalline state. nih.gov The technique relies on the diffraction of X-rays by the ordered array of molecules in a crystal, producing a diffraction pattern from which an electron density map can be calculated and a detailed atomic model can be built. nih.gov

The application of X-ray crystallography to a peptide like PYLa would involve several key steps:

Crystallization : Growing high-quality, single crystals of the peptide is often the most challenging step. This involves screening various conditions (e.g., solvents, precipitants, temperature) to induce the peptide to pack into a well-ordered crystal lattice. nih.gov The solvent used during crystallization can significantly influence the resulting peptide conformation. acs.org

Data Collection : The crystal is exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded by a detector. nih.gov

Structure Solution and Refinement : The phases of the diffracted X-rays are determined, and an electron density map is generated. An atomic model of the peptide is then built into this map and refined to best fit the experimental data. nih.gov

Crystallographic studies provide an unambiguous, static picture of the peptide's conformation in the solid state. Research on related short peptides, such as Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), reveals that these molecules can adopt different conformations and packing arrangements depending on the crystallization conditions. acs.org It is not uncommon to find multiple, non-equivalent molecules within the crystal's asymmetric unit, showcasing the peptide's conformational flexibility. acs.orgresearchgate.net The final structure reveals precise bond lengths, bond angles, and the intricate network of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal packing. acs.orgmdpi.com

| Crystallographic Parameter | Information Provided | Example Finding in Peptide Crystals |

|---|---|---|

| Space Group & Unit Cell Dimensions | Defines the symmetry and size of the repeating unit in the crystal. nih.gov | Peptides can crystallize in various space groups, with unit cell sizes that can be large. acs.org |

| Atomic Coordinates (x, y, z) | The precise location of each atom in the unit cell. | Allows for the calculation of exact bond lengths, angles, and torsion angles. |

| Resolution (Å) | A measure of the level of detail in the electron density map. nih.gov | High resolution (< 2.0 Å) allows for unambiguous placement of atoms. |

| R-factor & R-free | Indicators of how well the refined model fits the experimental data. acs.org | Lower values indicate a better fit and a more reliable structure. |

| Hydrogen Bond Network | Identifies all intra- and intermolecular hydrogen bonds. mdpi.com | Reveals how solvent and adjacent peptide molecules stabilize the crystal lattice. acs.org |

Preclinical Investigations and Mechanistic Elucidation of Pyla

In Vitro Studies in Cell Culture Models

Laboratory studies using isolated cells are fundamental to deciphering the direct effects of bioactive peptides on cellular function, eliminating the systemic complexities of a whole organism.

Enteroendocrine cell lines, such as STC-1, are frequently used models to study the release of gut hormones in response to nutritional and signaling molecules. Research has shown that peptides containing both tyrosine and leucine (B10760876) residues can act as potent secretagogues, stimulating the release of key metabolic hormones like cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1).

Studies on peptides derived from the digestion of milk proteins have been particularly insightful. For instance, specific sequences identified in the human jejunum after whey protein consumption have been synthesized and tested on STC-1 cells. rsc.org A notable example is the α-lactalbumin-derived peptide with the sequence KILDKVGINYWL, which contains both leucine and tyrosine, and was found to significantly promote GLP-1 secretion. rsc.org Similarly, β-lactoglobulin is a source of potent CCK-inducing peptides. The sequence TPEVDDEALEKFDK was identified as a strong inducer of CCK release. rsc.org The characteristics of these peptides, such as the presence of hydrophobic residues like leucine and aromatic residues like tyrosine, appear to be important for their secretagogue activity. rsc.org Some studies suggest that peptide sequences with more than five amino acids and containing aromatic residues are potent inducers of CCK secretion. rsc.org

| Peptide Sequence (Source) | Cell Line | Hormone Secretion Effect | Reference |

| KILDKVGINYWL (α-lactalbumin) | STC-1 | Increased GLP-1 secretion | rsc.org |

| TPEVDDEALEKFDK (β-lactoglobulin) | STC-1 | Strong CCK induction | rsc.org |

| Various casein & whey peptides | STC-1 | Moderate to high CCK secretion | rsc.org |

The secretion of hormones from enteroendocrine cells is triggered by complex intracellular signaling cascades initiated by the binding of ligands to cell surface receptors. Peptides and amino acids interact with several types of receptors, including G protein-coupled receptors (GPCRs) like GPR93, calcium-sensing receptors (CaSR), and peptide transporters (PepT1). mdpi.com

Activation of these receptors by peptides containing tyrosine and leucine can initiate multiple downstream pathways:

ERK1/2 Pathway : The interaction of peptides with transporters like PepT1 can activate the Extracellular signal-Regulated Kinase (ERK1/2) pathway, which leads to gene transcription and subsequent hormone secretion. mdpi.com

cAMP Pathway : Binding to GPCRs such as GPR93 and CaSR can increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This activates protein kinase A (PKA), which in turn promotes gene transcription and hormone release. mdpi.com

Calcium Mobilization : A common mechanism involves an increase in intracellular calcium (Ca2+) levels, which acts as a critical second messenger to trigger the fusion of hormone-containing vesicles with the cell membrane, resulting in secretion. mdpi.com

The general model suggests that a peptide hormone binds to a receptor, which may then recruit a co-receptor, leading to phosphorylation events that trigger the intracellular signaling cascade. oup.com

In Vivo Studies in Animal Models

Animal models are crucial for understanding the integrated physiological effects of a compound and its behavior within a living system.

In vivo studies have explored the broader physiological impact of peptides containing tyrosine residues, such as Peptide Tyrosine-Tyrosine (PYY), which shares structural motifs with PYLa. PYY is released from intestinal cells after a meal and acts as a satiety signal, reducing food intake and body weight in rodent models. researchgate.net This effect is mediated through interactions with receptors in the hypothalamus and brainstem, key areas for appetite regulation. researchgate.net

Furthermore, synthetic peptides incorporating tyrosine and leucine have been investigated for other metabolic effects. A study on short α-/β-mixed peptides, including a derivative containing tyrosine and leucine, explored their potential as α-amylase inhibitors. mdpi.com Inhibition of α-amylase can modulate carbohydrate digestion and absorption, suggesting a potential role in metabolic control. mdpi.com

Pharmacokinetics describes the journey of a substance through the body: its absorption, distribution, metabolism, and excretion. For peptide-based compounds, this is a critical area of investigation due to challenges like low oral bioavailability and rapid degradation by proteases. nih.gov

A study on a cyclic hexapeptide containing tyrosine and leucine residues provided detailed pharmacokinetic parameters in rats. nih.gov Following intravenous administration, the peptide exhibited low plasma clearance and a moderate volume of distribution, resulting in a terminal half-life of 2.8 hours. nih.gov Notably, the oral bioavailability was determined to be approximately 28%, which is significant for a peptide-based compound. nih.gov

| Parameter | Value (for a cyclic Tyr/Leu-containing peptide) | Route | Animal Model | Reference |

| Plasma Clearance (CLp) | 4.5 mL/min/kg | IV | Rat | nih.gov |

| Volume of Distribution (Vdss) | 1.1 L/kg | IV | Rat | nih.gov |

| Terminal Half-Life (T1/2) | 2.8 h | IV | Rat | nih.gov |

| Oral Bioavailability (F) | ~28% | PO | Rat | nih.gov |

Tissue distribution studies on other linear peptides containing a Tyr-Leu sequence, such as the imaging peptide TNYL-RAW, have shown that such peptides can exhibit high uptake in the liver and kidneys. snmjournals.org The accumulation in the kidneys is a common fate for peptides, where they are often degraded after being filtered from the blood. snmjournals.org The high liver uptake may be attributed to the presence of several hydrophobic amino acids within the peptide structure. snmjournals.org

Future Research Trajectories and Translational Outlook for Pyla

Comprehensive Elucidation of Full Signaling Networks

A primary objective for future PYLa research is to map its entire signaling network, from receptor binding to downstream transcriptional and metabolic responses. PYLa, like other plant peptides such as Phytosulfokine (PSK), is perceived by specific cell-surface receptors, likely Leucine-Rich Repeat Receptor-Like Kinases (LRR-RLKs). frontiersin.orgnih.gov However, the specific receptors and co-receptors that bind PYLa remain to be definitively identified and characterized. Future investigations will need to pinpoint these components and unravel the subsequent intracellular phosphorylation cascade.

Key research questions to be addressed include:

Receptor Identification: What are the primary LRR-RLK(s) that perceive PYLa with high affinity and specificity?

Co-Receptor Involvement: Does PYLa signaling require a co-receptor, similar to the role of BAK1 in other peptide signaling pathways? nih.gov

Downstream Kinases and Phosphatases: Which cytoplasmic kinases are activated upon receptor engagement, and what are their immediate substrates? Conversely, which protein phosphatases are involved in attenuating the signal?

Crosstalk with Other Pathways: How does the PYLa signaling cascade intersect with other hormone pathways, such as those for auxin, abscisic acid (ABA), and brassinosteroids, to fine-tune developmental and stress responses? frontiersin.orgnih.govmdpi.com

Advanced biochemical and genetic screens will be instrumental in identifying these signaling components. Techniques like yeast two-hybrid screening, co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS), and targeted mutant analysis will be essential.

| Research Target | Potential Methodologies | Expected Outcome |

| PYLa Receptor(s) | Affinity Purification, Photoaffinity Labeling, Genetic Screens | Identification of specific LRR-RLKs that bind PYLa. jst.go.jp |

| Signaling Interactors | Co-Immunoprecipitation/Mass Spectrometry (Co-IP/MS), Yeast Two-Hybrid | A comprehensive map of proteins interacting with the PYLa receptor complex. |

| Phosphorylation Events | Phosphoproteomics on PYLa-treated vs. control tissues | Identification of key proteins phosphorylated in response to PYLa signaling. |

| Gene Regulation | RNA-Sequencing (RNA-Seq), ChIP-Sequencing | A list of transcription factors and target genes regulated by the PYLa pathway. |

Discovery of Novel Biological Roles and Interactions

The currently known functions of PYLa likely represent only a fraction of its total biological activities. Plant peptide hormones are known to be pleiotropic, participating in diverse processes from stem cell maintenance to stress adaptation. nih.govresearchgate.net Future research should aim to systematically uncover novel roles for PYLa beyond its established functions. This can be achieved by analyzing the effects of PYLa misexpression (both overexpression and knockout/knockdown) under a wide range of developmental stages and environmental conditions.

Areas of particular interest for discovering new roles include:

Abiotic Stress Responses: Investigating the role of PYLa in mediating tolerance to drought, salinity, and extreme temperatures. Some peptide signaling pathways are known to interact with ABA signaling, a key component of drought response. mdpi.com

Biotic Stress and Immunity: Determining if PYLa acts as a positive or negative regulator of plant immunity, potentially by modulating pattern-triggered immunity (PTI). researchgate.net

Nutrient Signaling: Exploring whether PYLa is involved in long-distance signaling of nutrient status, similar to the role of CEP peptides in nitrogen demand. jst.go.jp

Reproductive Development: Assessing the function of PYLa in processes like pollen tube guidance, fertilization, and seed development. nih.gov

These investigations will require detailed phenotypic analysis, from macroscopic growth measurements to microscopic examination of cellular structures.

Rational Design and Synthesis of Advanced PYLa-Based Peptidomimetics

For PYLa to be translated into agricultural applications, the native peptide's limitations, such as potential instability and high production cost, must be overcome. The rational design and synthesis of peptidomimetics—molecules that mimic the structure and function of the native peptide but have improved properties—is a critical future direction. archive.org The goal is to develop stable, potent, and cost-effective agonists or antagonists of the PYLa signaling pathway.

The design process for PYLa-based peptidomimetics would involve several stages:

Structure-Activity Relationship (SAR) Studies: Synthesizing various PYLa fragments and analogs to identify the minimal amino acid sequence and key residues required for biological activity.

Conformational Analysis: Using techniques like NMR spectroscopy to determine the three-dimensional structure of PYLa when bound to its receptor.

In Silico Modeling: Employing computational chemistry to design novel non-peptidic scaffolds that mimic the essential features of the PYLa binding conformation.

Synthesis and Bio-assays: Chemically synthesizing the designed peptidomimetics and testing their efficacy and stability in plant-based assays.

| Modification Strategy | Objective | Example |

| Amino Acid Substitution | Enhance receptor binding affinity or stability. | Replace natural L-amino acids with D-amino acids to resist protease degradation. |

| Backbone Cyclization | Increase structural rigidity and stability. | Introduce a chemical linker to cyclize the peptide backbone. |

| Non-Peptide Scaffolds | Improve bioavailability and reduce production costs. | Design small molecules that mimic the key interactive surfaces of PYLa. |

The successful development of these advanced peptidomimetics could lead to novel plant growth regulators or stress-protecting agents for improving crop resilience and yield. mdpi.com

Integration with Multi-Omics and Systems Biology Approaches

To fully comprehend the role of PYLa in the complex regulatory landscape of a plant, an integrative, systems-level approach is necessary. This involves combining data from various "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—to build predictive models of how PYLa signaling influences the entire plant system.

Future research will focus on:

Multi-Omics Data Generation: Performing time-course experiments where plants are treated with PYLa, followed by comprehensive analysis of the transcriptome, proteome, phosphoproteome, and metabolome.

Network Reconstruction: Using the collected multi-omics data to construct gene regulatory and metabolic networks centered on the PYLa pathway. This will help visualize the connections between PYLa signaling and other cellular processes.

Predictive Modeling: Developing computational models that can simulate the plant's response to varying levels of PYLa under different environmental conditions. These models can generate new, testable hypotheses about PYLa function and its interactions.

This systems biology approach will move the field beyond a linear understanding of the PYLa pathway, providing a holistic view of its function within the intricate network of plant life.

常见问题

Basic Research Questions

Q. What are the established protocols for synthesizing peptide tyrosine leucine amide (TYRL-NH₂) with high purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard approach. Use Fmoc/t-Bu chemistry for side-chain protection, and cleave the peptide from the resin using trifluoroacetic acid (TFA) with scavengers. Purification via reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water gradients is critical. Confirm purity (>95%) using analytical HPLC and characterize via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of TYRL-NH₂?

- Methodological Answer :

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) to confirm molecular weight.

- NMR Spectroscopy : 2D NMR (COSY, TOCSY) for backbone and side-chain assignments.

- Circular Dichroism (CD) : To assess secondary structure in solution.

- Table 1 : Comparison of Analytical Techniques for TYRL-NH₂ Characterization

Q. How can researchers optimize detection of TYRL-NH₂ in biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects. Optimize extraction protocols (e.g., solid-phase extraction for plasma/serum) and validate sensitivity (limit of detection <1 ng/mL) via calibration curves. Consider post-translational modification interference by including protease inhibitors during sample preparation .

Advanced Research Questions

Q. How should experimental designs address conflicting data on TYRL-NH₂’s receptor binding affinity across studies?

- Methodological Answer :

- Controlled Variables : Standardize buffer conditions (pH, ionic strength), temperature, and cell lines/receptor sources.

- Assay Validation : Use radioligand binding assays (e.g., Scatchard analysis) alongside surface plasmon resonance (SPR) for kinetic validation.

- Statistical Rigor : Apply ANOVA with post-hoc tests to assess inter-lab variability. Publish raw data and protocols for reproducibility .

Q. What strategies mitigate uncertainty in quantifying TYRL-NH₂ degradation products during stability studies?

- Methodological Answer :

- Forced Degradation Studies : Expose TYRL-NH₂ to heat (40–60°C), light (UV), and oxidative (H₂O₂) conditions.

- Analytical Workflow : Use LC-MS/MS with parallel reaction monitoring (PRM) to track specific degradation pathways (e.g., oxidation at tyrosine residues).

- Uncertainty Quantification : Calculate combined standard uncertainty (CSU) by integrating technical replicates, calibration errors, and instrument precision .

Q. How can researchers resolve discrepancies in TYRL-NH₂’s functional activity observed in in vitro vs. in vivo models?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation in animal models.

- Mechanistic Studies : Use knockout models or siRNA silencing to isolate receptor-specific effects.

- Dose-Response Correlation : Compare in vitro EC₅₀ values with in vivo efficacy thresholds using pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Guidelines for Data Reporting and Reproducibility

- Tables/Figures : Follow journal standards (e.g., Roman numerals for tables, self-explanatory footnotes). For peptide stability data, include degradation rates (±SD) and statistical significance markers (e.g., asterisks) .

- Ethical Replication : Share synthetic protocols, raw spectra, and assay conditions in supplementary materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。